molecular formula C21H25N5O2 B11227921 N-benzyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

N-benzyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B11227921
M. Wt: 379.5 g/mol
InChI Key: SEBKIELCJUECBV-UHFFFAOYSA-N
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Description

N-BENZYL-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-ETHYL-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE is a complex organic compound with a unique structure that combines a pyrazole ring, a pyrimidine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-ETHYL-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling and subsequent functionalization to introduce the benzyl and acetamide groups. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be employed for monitoring and quality control.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-ETHYL-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetamide groups, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-BENZYL-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-ETHYL-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-BENZYL-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-ETHYL-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-BENZYL-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-ETHYL-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE: shares structural similarities with other pyrazole and pyrimidine derivatives.

    N-BENZYL-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-ETHYL-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE: can be compared to compounds like pyrazole-based inhibitors or pyrimidine-based drugs.

Uniqueness

The uniqueness of N-BENZYL-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-ETHYL-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H25N5O2

Molecular Weight

379.5 g/mol

IUPAC Name

N-benzyl-2-[2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1-yl]acetamide

InChI

InChI=1S/C21H25N5O2/c1-5-18-16(4)23-21(26-15(3)11-14(2)24-26)25(20(18)28)13-19(27)22-12-17-9-7-6-8-10-17/h6-11H,5,12-13H2,1-4H3,(H,22,27)

InChI Key

SEBKIELCJUECBV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(N(C1=O)CC(=O)NCC2=CC=CC=C2)N3C(=CC(=N3)C)C)C

Origin of Product

United States

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